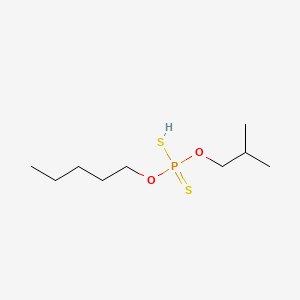
Flavone, 7-methoxy-3-methyl-8-(piperidinomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flavone, 7-methoxy-3-methyl-8-(piperidinomethyl)- is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This particular compound is of interest due to its unique structural modifications, which may enhance its biological activity and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of flavone derivatives typically involves the oxidative cyclization of o-hydroxychalcones . For Flavone, 7-methoxy-3-methyl-8-(piperidinomethyl)-, the synthesis may involve the following steps:
Formation of o-hydroxychalcone: This can be achieved by the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde derivative.
Oxidative Cyclization: The o-hydroxychalcone undergoes oxidative cyclization in the presence of an oxidizing agent such as iodine or selenium dioxide to form the flavone core.
Methoxylation and Methylation: Introduction of methoxy and methyl groups can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of flavone derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Flavone, 7-methoxy-3-methyl-8-(piperidinomethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to flavanone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the flavone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine, selenium dioxide, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized flavone derivatives.
Reduction: Flavanones and dihydroflavones.
Substitution: Various substituted flavones with different functional groups.
Wissenschaftliche Forschungsanwendungen
Flavone, 7-methoxy-3-methyl-8-(piperidinomethyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Flavone, 7-methoxy-3-methyl-8-(piperidinomethyl)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspases and inhibiting survival pathways like PI3K/Akt.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Luteolin: A naturally occurring flavone with similar antioxidant and anti-inflammatory properties.
Apigenin: Another flavone known for its anticancer activity.
Baicalein: A flavone with potent anti-inflammatory and neuroprotective effects.
Uniqueness
Flavone, 7-methoxy-3-methyl-8-(piperidinomethyl)- is unique due to its structural modifications, which may enhance its bioavailability and biological activity compared to other flavones . The presence of the piperidinomethyl group can improve its solubility and interaction with biological targets .
Eigenschaften
CAS-Nummer |
86073-53-2 |
|---|---|
Molekularformel |
C23H25NO3 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
7-methoxy-3-methyl-2-phenyl-8-(piperidin-1-ylmethyl)chromen-4-one |
InChI |
InChI=1S/C23H25NO3/c1-16-21(25)18-11-12-20(26-2)19(15-24-13-7-4-8-14-24)23(18)27-22(16)17-9-5-3-6-10-17/h3,5-6,9-12H,4,7-8,13-15H2,1-2H3 |
InChI-Schlüssel |
FVNJVRHWAQUWMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCCCC3)OC)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B12812129.png)



![(2s)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3r)-1-[(1z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid](/img/structure/B12812149.png)







